molecular formula C16H17N3O4S B2752490 2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795089-21-2

2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2752490
CAS No.: 1795089-21-2
M. Wt: 347.39
InChI Key: LRVFBFGNVYMEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a tetrahydroisoindole-1,3-dione core fused with an azetidine ring substituted by a pyridin-3-ylsulfonyl group. The tetrahydroisoindole-dione scaffold is structurally analogous to phthalimide derivatives, which are known for diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-15-13-5-1-2-6-14(13)16(21)19(15)11-9-18(10-11)24(22,23)12-4-3-7-17-8-12/h1-4,7-8,11,13-14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVFBFGNVYMEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also referred to as EVT-2889564, is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique combination of structural motifs, including a pyridine ring, an azetidine moiety, and an isoindole structure. These elements are believed to contribute to its biological activity, particularly in therapeutic applications targeting various diseases.

Chemical Structure and Properties

The molecular formula for this compound can be derived from its structural components, leading to insights into its molecular weight and potential reactivity patterns. The presence of the pyridin-3-ylsulfonyl group classifies it as a sulfonamide derivative , while the azetidine and isoindole structures categorize it as a heterocyclic compound . These classifications are significant as they often correlate with specific pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound.

The biological activity of 2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors involved in signaling pathways.

In Vitro Studies

Experimental data from biological assays provide insights into the efficacy of this compound against various targets. For instance:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structures exhibit antimicrobial properties against pathogenic bacteria and fungi .
CompoundTarget PathogenActivity
8bXanthomonas axonopodisSignificant
8dRalstonia solanacearumModerate
8gAlternaria solaniHigh

Case Studies

Several studies have explored the biological implications of compounds structurally related to EVT-2889564:

  • Antiproliferative Activity : Related compounds have shown activity against various cancer cell lines (breast, colon, lung), indicating potential applications in oncology .
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of 2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. This includes:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Optimization : To enhance potency and selectivity against targeted biological pathways.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure of the synthesized compound. The molecular formula derived from its structural components provides insights into its molecular weight and potential reactivity patterns.

Key Structural Components

  • Pyridine Ring : Contributes to the compound's biological activity.
  • Azetidine Moiety : Enhances pharmacological properties.
  • Isoindole Structure : Imparts unique reactivity and interaction capabilities with biological targets.

Applications in Medicinal Chemistry

The potential applications of 2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are primarily focused on its biological activities. Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

Anticancer Activity

Compounds featuring isoindole structures have been studied for their anticancer properties. The ability to inhibit cancer cell proliferation and induce apoptosis makes this compound a candidate for further investigation in oncology .

Anti-inflammatory Effects

The presence of specific functional groups may allow this compound to modulate inflammatory pathways. Preliminary studies suggest that related compounds exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .

Neurological Applications

Certain derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The azetidine moiety may enhance central nervous system penetration, making it a potential candidate for developing neuroprotective agents.

Antimicrobial Properties

Research into sulfonamide derivatives indicates potential antimicrobial activity against various pathogens. This property could be leveraged in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Screening

In a study investigating novel pyrrolo[2,3-b]pyridine derivatives, researchers found that compounds structurally similar to 2-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione displayed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Activity

A series of azetidine derivatives were evaluated for their anti-inflammatory properties. One particular derivative demonstrated a reduction in edema in animal models when compared to controls, suggesting that modifications leading to increased potency could be explored further .

Case Study 3: Neuroprotective Effects

A recent study highlighted the neuroprotective effects of certain isoindole derivatives in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and inflammation in vitro, warranting further exploration into their mechanisms of action.

Comparison with Similar Compounds

Captan (2-[(Trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

  • Substituent : Trichloromethylsulfanyl group.
  • Molecular Weight : 300.57 g/mol (calculated).
  • Application : Broad-spectrum fungicide used in agriculture .
  • Key Difference: The trichloromethylsulfanyl group in Captan confers high lipophilicity, enhancing its persistence in environmental applications.

2-(3-(Methylthio)prop-1-en-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3b)

  • Substituent : Methylthio-propenyl group.
  • Synthesis : Prepared via N-addition of imides to propargyl sulfonium salts .
  • Key Difference : The methylthio group in 3b is less electron-withdrawing than the sulfonyl group in the target compound, which may alter reactivity in subsequent functionalization reactions.

4-Chlorophenyl-Substituted Derivatives (e.g., 25c)

  • Substituent : 4-Chlorophenyl and dimethyl(thiophen-2-yl)silyl groups.
  • Synthesis : Synthesized via Diels-Alder reactions and palladium-catalyzed cross-coupling .
  • Key Difference : The chlorophenyl group enhances aromatic stacking interactions, whereas the target compound’s pyridinylsulfonyl-azetidine moiety may favor interactions with polar enzyme active sites.

Physicochemical Properties

A comparative analysis of molecular weights, substituent effects, and solubility is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Predicted)
Target Compound C₁₇H₁₇N₃O₄S 359.41 Pyridin-3-ylsulfonyl-azetidinyl 1.2–1.5
Captan C₉H₈Cl₃NO₂S 300.57 Trichloromethylsulfanyl 3.8–4.2
2-(4-Chlorophenyl) Derivative C₁₄H₁₂ClNO₂ 261.71 4-Chlorophenyl 2.5–3.0
2-(3-Hydroxyphenyl) Derivative C₁₄H₁₃NO₃ 243.26 3-Hydroxyphenyl 1.0–1.5
2-(2,5-Dimethylphenyl) Derivative C₁₆H₁₇NO₂ 255.31 2,5-Dimethylphenyl 2.8–3.3

Notes:

  • The target compound’s pyridinylsulfonyl group reduces LogP compared to Captan, suggesting better solubility in polar solvents.
  • Chlorophenyl and dimethylphenyl derivatives exhibit moderate lipophilicity, suitable for membrane penetration in agrochemicals .

Preparation Methods

Preparation of 1-(Pyridin-3-ylsulfonyl)Azetidin-3-ol Hydrobromide

The azetidine core is synthesized via a ring-opening reaction between epibromohydrin and pyridin-3-ylsulfonamide. Adapted from patent methods, the optimized procedure involves:

  • Reacting pyridin-3-ylsulfonamide (1.0 eq) with epibromohydrin (1.2 eq) in ethanol/water (3:1) at 45°C for 24 hours.
  • Neutralizing with NaHCO₃ and extracting into toluene.
  • Treating the organic phase with HBr gas to precipitate the hydrobromide salt (82% yield, m.p. 167–169°C).

Critical parameters :

  • Solvent polarity : Ethanol/water mixtures prevent oligomerization of epibromohydrin.
  • Counterion selection : Hydrobromide salts enhance crystallinity vs. hydrochloride analogues.

Mitsunobu Coupling with Sulfonamides

The Mitsunobu reaction installs the pyridin-3-ylsulfonyl group using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in toluene at 50–60°C. Key modifications from literature protocols:

  • Solvent substitution : Toluene replaces THF, improving reaction homogeneity and facilitating azeotropic drying.
  • Stoichiometry : 1.1 eq DIAD and 1.05 eq PPh₃ minimize phosphine oxide byproducts.

Reaction profile :

Parameter Value
Temperature 55°C ± 2°C
Time 4 hours
Yield 78%
Purity (HPLC) >99% (post-crystallization)

Synthesis of the 3a,4,7,7a-Tetrahydroisoindole-1,3-Dione Moiety

Epoxyisoindole Precursor Synthesis

The bicyclic diketone is prepared via Diels-Alder cyclization of furan with maleic anhydride, followed by epoxidation:

  • React furan (1.5 eq) with maleic anhydride in xylene at 140°C for 6 hours (74% yield).
  • Epoxidize the resultant 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with mCPBA in CH₂Cl₂ at 0°C (88% yield).

Structural confirmation :

  • ¹H NMR (CDCl₃): δ 5.12 (d, J=3.1 Hz, 2H, epoxy CH), 3.89 (m, 2H, bridgehead H).
  • IR : 1854 cm⁻¹ (anhydride C=O), 910 cm⁻¹ (epoxide).

Coupling Strategies for Azetidine-Isoindole Conjugation

Mitsunobu-Mediated N-Alkylation

The final coupling employs a second Mitsunobu reaction between 1-(pyridin-3-ylsulfonyl)azetidin-3-ol and isoindole-dione:

  • Charge azetidine hydrobromide (1.0 eq), isoindole-dione (1.05 eq), DIAD (1.1 eq), and PPh₃ (1.05 eq) in toluene.
  • Heat at 50°C for 6 hours under N₂.
  • Distill toluene/isopropanol azeotrope and crystallize from IPA (68% yield).

Optimization data :

Condition Yield (%) Purity (%)
THF 52 91
Toluene 68 99
Dichloromethane 41 88

Alternative SN2 Displacement Route

For scale-up, a two-step sequence avoids Mitsunobu reagents:

  • Mesylation : Treat azetidin-3-ol with MsCl/Et₃N to form the mesylate (89% yield).
  • Nucleophilic displacement : React with isoindole-dione Na⁺ salt in DMF at 80°C (57% yield).

Limitations : Lower regioselectivity (8:1 desired:epimer vs. >20:1 for Mitsunobu).

Purification and Analytical Characterization

Crystallization Protocols

  • Solvent system : IPA/water (4:1) achieves >99% purity after two crystallizations.
  • Azeotropic drying : Toluene/IPA distillation reduces residual triphenylphosphine oxide to <0.1%.

Spectroscopic Data

¹H NMR (DMSO-d₆):

  • δ 8.72 (d, J=4.8 Hz, 1H, pyridine H2)
  • δ 4.31 (m, 1H, azetidine CH)
  • δ 3.52 (m, 2H, isoindole bridgehead H)

HRMS : [M+H]⁺ calc. 446.1382, found 446.1379

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, typically starting with functionalization of the azetidine ring. A common approach includes sulfonylation of pyridine derivatives (e.g., pyridin-3-ylsulfonyl chloride) with azetidine intermediates under basic conditions (e.g., triethylamine). Subsequent coupling with tetrahydroisoindole-dione scaffolds requires precise stoichiometric control and inert atmospheres to avoid side reactions like hydrolysis or oxidation . Characterization via NMR (e.g., tracking azetidine proton environments) and HPLC purity analysis is critical for validation.

Q. How can researchers characterize the compound’s stereochemistry and structural isomers?

Advanced techniques such as X-ray crystallography (for solid-state conformation) and chiral HPLC (for enantiomeric resolution) are recommended. For dynamic stereochemical analysis, variable-temperature NMR can elucidate ring-flipping behavior in the tetrahydroisoindole-dione moiety. Computational modeling (DFT or MD simulations) can predict stability of stereoisomers .

Q. What spectroscopic methods are most effective for confirming its purity and identity?

  • IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.
  • NMR : 1^1H NMR for azetidine ring protons (δ 3.5–4.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). 13^{13}C NMR confirms carbonyl carbons (~175 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with sulfonamide cleavage .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data across studies?

Implement split-plot randomized block designs (as in ) to isolate variables like solvent polarity, pH, or temperature effects on bioactivity. For example:

FactorLevel 1Level 2Response Variable
SolventDMSOEthanolIC50 (enzyme inhibition)
pH7.46.8Binding affinity (Kd)
Statistical tools (ANOVA, Tukey’s HSD) can resolve discrepancies by identifying confounding factors .

Q. What strategies are recommended for studying its environmental fate and ecotoxicological impacts?

Follow frameworks like Project INCHEMBIOL ( ):

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.
  • Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (e.g., UV light, pH 5–9).
  • Phase 3 : Use Daphnia magna or zebrafish models for acute/chronic toxicity assays. LC50/EC50 values should be compared to structurally analogous sulfonamides .

Q. How can computational modeling predict its interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to screen against sulfotransferases or kinases (pyridine-sulfonyl motifs often target ATP-binding pockets).
  • MD Simulations : Simulate binding stability over 100+ ns trajectories (GROMACS/AMBER) to assess hydrogen bonding with azetidine nitrogen or isoindole-dione carbonyls .

Q. What methodologies resolve data conflicts in chirality-dependent pharmacological effects?

  • Enantiospecific Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to isolate enantiomers.
  • Biological Assays : Compare enantiomers’ IC50 values in cell-based models (e.g., cancer cell lines) to determine stereochemical influence on potency .

Q. How can mechanistic studies elucidate its metabolic pathways?

Use isotope labeling (e.g., 14^{14}C at the pyridine ring) with LC-MS/MS to trace metabolites in hepatic microsomes. Cytochrome P450 isoforms (CYP3A4, CYP2D6) can be identified via inhibition assays (ketoconazole/quinidine) .

Theoretical and Methodological Integration

Q. How to integrate this compound into existing pharmacological or chemical theories?

  • Link its sulfonamide group to Hammett σ constants for predicting electronic effects on reactivity.
  • Apply Molecular Orbital Theory (HOMO-LUMO gaps via DFT) to explain nucleophilic attack susceptibility at the azetidine ring .

Q. What frameworks guide the design of derivatives with enhanced bioactivity?

Adopt SAR (Structure-Activity Relationship) models:

  • Modify pyridine substituents (e.g., electron-withdrawing groups) to enhance sulfonamide electrophilicity.
  • Introduce hydrophobic moieties to the isoindole-dione core to improve membrane permeability (clogP calculations) .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in synthetic yields across labs?

  • Standardize reaction conditions (e.g., strict temperature control ±2°C).
  • Report detailed Critical Quality Attributes (CQAs) : solvent purity, catalyst lot numbers, and drying time for intermediates .

Q. What statistical methods validate contradictory results in dose-response studies?

Use Bland-Altman plots to assess agreement between datasets or Bayesian hierarchical models to account for inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.